molecular formula C5H6ClN3 B1524197 4-Chloropyridine-2,5-diamine CAS No. 1260803-26-6

4-Chloropyridine-2,5-diamine

Cat. No. B1524197
M. Wt: 143.57 g/mol
InChI Key: IXBAKMAPGBYNOF-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,5-diamine is a chemical compound with the CAS number 1260803-26-6 . It has a molecular weight of 143.58 . It is a powder form substance .


Physical And Chemical Properties Analysis

4-Chloropyridine-2,5-diamine is a powder form substance . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

High Glass Transition and Thermal Stability of Polyimides

4-Chloropyridine-2,5-diamine derivatives are used to create polyimides with high thermal stability and glass transition temperatures. These polyimides display excellent mechanical properties and are soluble in various organic solvents. They can be converted into flexible, tough films that maintain high thermal stability and exhibit unique fluorescence properties upon protonation, suggesting potential applications in optoelectronics and sensing technologies (Wang et al., 2008).

Novel Organosoluble Poly(pyridine-imide) with Unique Optical and Electrochemical Properties

Poly(pyridine-imide) derived from 4-Chloropyridine-2,5-diamine derivatives exhibit high solubility, excellent thermal stability, and unique optical properties. They can form flexible and tough films and demonstrate strong fluorescence after protonation. Their high dielectric constant and thermal stability make them suitable for various applications, including electronics and optoelectronics (Liaw et al., 2007).

Fluorescent Poly(pyridine-imide) Acid Chemosensor

A specific 4-Chloropyridine-2,5-diamine derivative is used in the development of fluorescent poly(pyridine-imide) films that act as acid chemosensors. These films offer good thermal stability and high glass transition temperatures and can function as an “off–on” fluorescent switcher for acids, indicating their potential use in sensing applications (Wang et al., 2008).

Safety And Hazards

The safety information for 4-Chloropyridine-2,5-diamine indicates that it is a hazardous substance. The hazard statements include H301, H319, H335, and H373 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P310, P304+P340, P305+P351+P338, P312, P314, P330, P337+P313, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloropyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBAKMAPGBYNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309714
Record name 4-Chloro-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-2,5-diamine

CAS RN

1260803-26-6
Record name 4-Chloro-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260803-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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